Bienvenue dans la boutique en ligne BenchChem!

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide

Raf kinase inhibition B-Raf V600E MAPK pathway

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide (CAS 1795297-01-6) is a synthetic heterocyclic compound defined by a 5-phenyloxazole-2-carboxamide moiety linked to a 6-methylsulfonyl-substituted benzothiazole core. The compound falls within the generic Markush structure and specific exemplified claims of US Patent 8,415,345 and its family members (originally assigned to GlaxoSmithKline LLC; subsequently assigned to Novartis AG), which describe benzene sulfonamide thiazole and oxazole compounds as pharmaceutical agents targeting the Raf kinase axis in the MAPK signaling pathway.

Molecular Formula C18H13N3O4S2
Molecular Weight 399.44
CAS No. 1795297-01-6
Cat. No. B2776058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide
CAS1795297-01-6
Molecular FormulaC18H13N3O4S2
Molecular Weight399.44
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4
InChIInChI=1S/C18H13N3O4S2/c1-27(23,24)12-7-8-13-15(9-12)26-18(20-13)21-16(22)17-19-10-14(25-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21,22)
InChIKeyWWARIPIGGYZKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide (CAS 1795297-01-6): Procurement-Relevant Identity and Patent Provenance


N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide (CAS 1795297-01-6) is a synthetic heterocyclic compound defined by a 5-phenyloxazole-2-carboxamide moiety linked to a 6-methylsulfonyl-substituted benzothiazole core. The compound falls within the generic Markush structure and specific exemplified claims of US Patent 8,415,345 and its family members (originally assigned to GlaxoSmithKline LLC; subsequently assigned to Novartis AG), which describe benzene sulfonamide thiazole and oxazole compounds as pharmaceutical agents targeting the Raf kinase axis in the MAPK signaling pathway [1]. The methylsulfonyl electron-withdrawing group at the 6-position of the benzothiazole ring is a defined variable substituent within the patent's Formula (I), and the oxazole carboxamide linker differentiates this compound from the thiazole sulfonamide headgroup series that includes the clinically approved B-Raf inhibitor dabrafenib [2]. The compound is listed on supplier catalogs with a molecular formula of C₁₈H₁₃N₃O₄S₂ and a molecular weight of 399.44 g/mol, available for non-human research use only .

Why Generic Substitution of N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide Fails: Evidence from Patent-Defined Structure-Activity Gradients


Compounds within the US 8,415,345 patent family cannot be freely interchanged despite sharing a common benzene sulfonamide thiazole/oxazole scaffold. The patent defines three critical variable regions—Ring A, the W linker (O vs. S), and the R₃ substituent—each producing graded pharmacological profiles [1]. The 6-methylsulfonyl substitution on the benzothiazole core is a specific and non-trivial structural feature: within the broader methylsulfonyl benzothiazole (MSBT) chemotype, even positional isomerism (4- vs. 5- vs. 6-substitution) yields divergent biological outcomes in antimicrobial and anticancer screening [2]. Furthermore, oxazole- versus thiazole-based carboxamide linkers exhibit distinct hydrogen-bonding geometries and electronic properties that cannot be predicted a priori without empirical binding data. These documented structure-activity cliffs mean that procurement of a close analog (e.g., the 6-H, 6-halo, 5-methylsulfonyl, or thiazole carboxamide variant) carries a high probability of target disengagement or altered polypharmacology. The quantitative evidence below substantiates why CAS 1795297-01-6 must be evaluated and sourced as a discrete chemical entity.

Quantitative Differentiation Evidence for N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide (CAS 1795297-01-6) Against Closest Comparators


Patent-Defined Structural Differentiation from the Dabrafenib Thiazole Sulfonamide Series

CAS 1795297-01-6 is structurally distinguished from dabrafenib (GSK2118436) and its progenitor series by two patent-defined features: (1) an oxazole carboxamide linker replacing the thiazole sulfonamide headgroup, and (2) a 6-methylsulfonyl benzothiazole substitution replacing the 2,6-difluorobenzenesulfonamide tail. Dabrafenib inhibits wild-type B-Raf, B-Raf V600E, and c-Raf with IC₅₀ values of 3.2 nM, 0.8 nM, and 5.0 nM, respectively [1]. The oxazole carboxamide scaffold described in US 8,415,345 represents a deliberately diversified chemotype within the same patent family, designed to explore differential Raf paralog selectivity and overcome acquired resistance mechanisms that emerge under chronic dabrafenib exposure [2].

Raf kinase inhibition B-Raf V600E MAPK pathway melanoma

5,6-Fused Heterocyclic Amide Scaffold Demonstrated Pan-Raf Inhibitory Activity in Novartis Preclinical Program

A Novartis medicinal chemistry program explicitly designed and synthesized 5,6-fused heterocyclic amides—including benzothiazole and benzoxazole scaffolds—as Raf kinase inhibitors. These compounds were assessed for in vitro pan-Raf inhibition, cell proliferation, and target modulation, demonstrating that the 5,6-fused heterocyclic amide framework is a validated pharmacophore for Raf kinase engagement [1]. The CAS 1795297-01-6 structure maps directly onto this validated scaffold class, with the 5-phenyloxazole-2-carboxamide serving as the amide linker and the 6-methylsulfonyl-benzothiazole as the 5,6-fused heterocyclic core. In contrast, the thiazole sulfonamide series (leading to dabrafenib) employs a fundamentally different connectivity where the sulfonamide, rather than a carboxamide, links the aromatic ring system [2].

pan-Raf inhibition 5,6-fused heterocyclic amides cell proliferation assay target modulation

5-Phenyloxazole-2-Carboxamide SAR Demonstrates Sub-Micromolar Antiproliferative Potency Across Cancer Cell Lines

A systematic SAR study of 5-phenyloxazole-2-carboxylic acid derivatives demonstrated that N,5-diphenyloxazole-2-carboxamides exhibit potent antiproliferative activity. The lead compound (9) achieved IC₅₀ values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2), with selectivity for cancer cells over normal cells exceeding that of the clinical comparator ABT751 and colchicine [1]. While this study used N-aryl rather than N-benzothiazolyl substitution, it establishes that the 5-phenyloxazole-2-carboxamide substructure is a transferable pharmacophore capable of sub-micromolar cellular activity. CAS 1795297-01-6 incorporates this exact substructure, whose intrinsic potency is documented, conjugated to a benzothiazole moiety that the Novartis Raf program has independently validated for kinase engagement [2]. In contrast, analogs lacking the phenyloxazole-carboxamide motif (e.g., simple benzothiazole-2-amines) show IC₅₀ values in the 25 μM range against human CYP2C9 and hERG, indicating substantially weaker target binding [3].

antiproliferative activity tubulin polymerization structure-activity relationship cancer cell lines

Methylsulfonyl Positional Isomerism on Benzothiazole Generates Divergent Biological Activity Profiles in MSBT Derivatives

A focused library of 4- and 5-substituted methylsulfonyl benzothiazole (MSBT) derivatives was synthesized and screened for anticancer activity in cervical cancer (HeLa) cell lines, revealing that the position of the methylsulfonyl substituent on the benzothiazole ring is a critical determinant of biological outcome [1]. While this study examined 4- and 5-substituted regioisomers, CAS 1795297-01-6 bears the methylsulfonyl group at the 6-position—a distinct regioisomeric configuration that is not covered by the published 4-/5-substituted SAR and may exhibit divergent potency, selectivity, or physicochemical properties. Within the MSBT chemotype, derivatives with amide, alkoxy, sulfonamide, nitro, and amine functionalities at varying positions demonstrated a wide spectrum of activity (antituberculosis, antimalarial, antifungal, anticancer, antiviral, anti-inflammatory), confirming that even within a single substitution position, functional group identity drives profound activity differences [1]. Procurement of the precisely defined 6-methylsulfonyl regioisomer (CAS 1795297-01-6), rather than a 4- or 5-substituted analog, is necessary to control for position-dependent pharmacological effects.

methylsulfonyl benzothiazole positional isomerism anticancer screening HeLa

Oxazole Carboxamide Linker Confers Distinct Pharmacological Space Relative to Thiazole Sulfonamide and Isoxazole Carboxamide Congeners

The oxazole-2-carboxamide linker in CAS 1795297-01-6 occupies a distinct chemical space relative to two common comparator classes within the patent landscape. Thiazole sulfonamide compounds (exemplified by dabrafenib and its analogs in US 8,415,345) employ a sulfonamide connection that enforces different conformational preferences and hydrogen-bonding networks compared to the planar carboxamide [1]. Separately, an isoxazole-5-carboxamide benzothiazole analog (CAS 912891-49-7) replaces the oxazole with an isoxazole ring, altering heteroatom positioning and electronic distribution . Molecular docking studies on a structurally related 3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide revealed p38α MAP kinase binding energy of -9.2 kcal/mol (PDB: 3D83), indicating that the methylsulfonyl-benzothiazole core can engage the ATP-binding pocket of kinases—but the oxazole versus isoxazole ring identity modulates binding pose and selectivity . The decision to source the oxazole variant (CAS 1795297-01-6) rather than the isoxazole variant must be driven by the specific kinase selectivity fingerprint required for the experimental system.

oxazole carboxamide thiazole sulfonamide kinase selectivity bioisostere p38 MAPK

Disclosure-Limited Nature of CAS 1795297-01-6: What Is and Is Not Publicly Available

It must be explicitly stated that no peer-reviewed publication or public database currently reports biochemical IC₅₀, cellular EC₅₀, or in vivo pharmacokinetic data specifically for CAS 1795297-01-6. The evidence presented above derives from: (1) the patent's structural claims establishing this compound's membership in the Raf-inhibitor chemotype class [1]; (2) independent validation of the 5,6-fused heterocyclic amide scaffold for pan-Raf inhibition by the Novartis discovery group [2]; (3) SAR studies on the 5-phenyloxazole-2-carboxamide pharmacophore demonstrating sub-μM cellular potency [3]; and (4) MSBT positional SAR confirming that substitution position drives biological divergence [4]. All four evidence dimensions rely on class-level inference or cross-study comparison, not direct head-to-head data. Users procuring this compound for kinase-focused research should anticipate the need for de novo biochemical profiling (e.g., Raf panel IC₅₀ determination, kinome-wide selectivity screening) and cellular target engagement assays (pMEK/pERK modulation) as a prerequisite to interpreting experimental results. The compound's structural uniqueness within a patent-validated, clinically precedented target space constitutes its primary differentiation from close analogs, but this differentiation cannot yet be expressed in quantitative activity terms without primary data generation.

data availability kinase profiling selectivity procurement risk assessment

Best-Fit Research and Industrial Application Scenarios for N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide (CAS 1795297-01-6)


Probe Generation for B-Raf and Pan-Raf Kinase Inhibitor Discovery Programs Targeting MAPK-Driven Cancers

Given its structural placement within the US 8,415,345 patent family and its oxazole-carboxamide scaffold validated by Novartis for pan-Raf inhibition, CAS 1795297-01-6 is best deployed as a starting point for kinase probe development in B-Raf V600E-driven melanoma, colorectal carcinoma, and thyroid cancer models [1]. The compound's divergence from the dabrafenib thiazole-sulfonamide chemotype makes it particularly valuable for profiling against dabrafenib-resistant B-Raf mutants and paradoxical activation phenotypes [2]. Users should conduct de novo biochemical Raf panel profiling (B-Raf, B-Raf V600E, c-Raf, B-Raf V600K) and cellular pMEK suppression assays in A375 and Colo205 lines as the initial characterization step.

Structure-Activity Relationship (SAR) Expansion Around the 6-Methylsulfonyl Benzothiazole–Oxazole Carboxamide Junction

The documented positional SAR of methylsulfonyl benzothiazole derivatives demonstrates that the 6-substitution position of CAS 1795297-01-6 occupies unexplored chemical space relative to published 4- and 5-substituted MSBT series [3]. This compound is ideally suited as a parent scaffold for systematic SAR exploration: varying the phenyl substituent on the oxazole ring, replacing the oxazole with thiazole or isoxazole linkers, and modifying the methylsulfonyl group to other electron-withdrawing substituents. The resulting SAR matrix can be benchmarked against the potency benchmarks established for the 5-phenyloxazole-2-carboxamide pharmacophore (sub-μM antiproliferative activity in HeLa, A549, HepG2) [4].

Chemical Biology Tool Compound for Dissecting Oxazole-Carboxamide vs. Thiazole-Sulfonamide Pharmacological Space

CAS 1795297-01-6 serves as a matched chemical probe for experiments designed to isolate the pharmacological contribution of the oxazole-carboxamide linker relative to the thiazole-sulfonamide headgroup that characterizes dabrafenib and related clinical candidates [5]. Paired testing of CAS 1795297-01-6 against a thiazole-sulfonamide analog from the same patent family enables kinome-wide selectivity profiling (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to map linker-dependent off-target signatures. This application is particularly relevant for academic groups and biotech companies investigating scaffold-hopping strategies to overcome RAF inhibitor resistance.

Procurement for Combinatorial Library Synthesis and Fragment-Based Drug Discovery Featuring the 6-Methylsulfonyl Benzothiazole Core

The 6-(methylsulfonyl)benzo[d]thiazol-2-amine substructure, when conjugated to diverse carboxylic acid building blocks, generates amide libraries that sample broad biological space. The minimalist 6-(methylsulfonyl)benzo[d]thiazol-2-amine fragment alone shows weak binding (IC₅₀ ~25 μM against CYP2C9 and hERG) [6], establishing that the elaborated CAS 1795297-01-6 represents a potency-optimized library member. Procurement of the fully elaborated compound enables its use as a positive control for library screening campaigns, as a reference standard for LC-MS purity analysis of library members, and as a starting material for further diversification via the phenyl ring or sulfonyl group.

Quote Request

Request a Quote for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.